molecular formula C7H15NO B092162 2,2-Dimethylpentanal oxime CAS No. 16519-70-3

2,2-Dimethylpentanal oxime

Cat. No. B092162
CAS RN: 16519-70-3
M. Wt: 129.2 g/mol
InChI Key: LNLOTMFTGPRANI-VURMDHGXSA-N
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Description

2,2-Dimethylpentanal oxime, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, pharmacology, and environmental science.

Mechanism Of Action

2,2-Dimethylpentanal oxime acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of action involves the formation of a nitroxide radical, which is a stable and unreactive species. The nitroxide radical can then be detected by ESR spectroscopy, providing valuable information about the nature and concentration of free radicals in biological systems.

Biochemical And Physiological Effects

2,2-Dimethylpentanal oxime has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 2,2-Dimethylpentanal oxime can scavenge free radicals and prevent oxidative damage to cells and tissues, reducing the risk of various diseases such as cancer and cardiovascular disease. 2,2-Dimethylpentanal oxime can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 2,2-Dimethylpentanal oxime has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

2,2-Dimethylpentanal oxime has several advantages for lab experiments, including its ability to trap and detect free radicals, its stability, and its low toxicity. However, 2,2-Dimethylpentanal oxime also has some limitations, such as its limited solubility in water and its potential to react with other molecules in biological systems, which may affect the accuracy of the results obtained.

Future Directions

There are several future directions for the use of 2,2-Dimethylpentanal oxime in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs that can target free radicals and reduce oxidative stress and inflammation in the body. 2,2-Dimethylpentanal oxime can also be used to study the role of free radicals in aging and age-related diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2,2-Dimethylpentanal oxime can be used to study the effects of environmental toxins and pollutants on biological systems, providing valuable information for environmental science and public health.

Synthesis Methods

2,2-Dimethylpentanal oxime can be synthesized by reacting 2,2-dimethylpentanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction yields 2,2-Dimethylpentanal oxime, which can be purified through recrystallization.

Scientific Research Applications

2,2-Dimethylpentanal oxime has been widely used in scientific research due to its ability to trap and detect free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's, and Parkinson's disease. 2,2-Dimethylpentanal oxime can trap free radicals by forming stable adducts, which can be detected by electron spin resonance (ESR) spectroscopy. This technique has been used to study the role of free radicals in various biological processes, such as oxidative stress, inflammation, and aging.

properties

CAS RN

16519-70-3

Product Name

2,2-Dimethylpentanal oxime

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

(NZ)-N-(2,2-dimethylpentylidene)hydroxylamine

InChI

InChI=1S/C7H15NO/c1-4-5-7(2,3)6-8-9/h6,9H,4-5H2,1-3H3/b8-6-

InChI Key

LNLOTMFTGPRANI-VURMDHGXSA-N

Isomeric SMILES

CCCC(C)(C)/C=N\O

SMILES

CCCC(C)(C)C=NO

Canonical SMILES

CCCC(C)(C)C=NO

Origin of Product

United States

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